4-Sulfobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

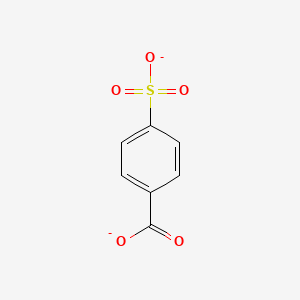

4-sulfonatobenzoate(2-) is a doubly-charged sulfonatobenzoate consisting of benzoate having a sufonato group at the 4-position. It derives from a benzoate. It is a conjugate base of a 4-sulfobenzoic acid.

Applications De Recherche Scientifique

Analytical Chemistry

4-Sulfobenzoate is widely used in analytical chemistry for its ability to form stable complexes with metal ions. This property enhances the sensitivity and selectivity of various analytical techniques, including:

- Ion Chromatography : It acts as a mobile phase additive to improve the separation of anions.

- Spectrophotometry : The compound can form colored complexes with transition metals, facilitating quantitative analysis.

Case Study: Metal Ion Complexation

A study demonstrated that this compound forms stable complexes with iron(III) ions, exhibiting maximum absorption at 501.7 nm. This property was utilized to develop a spectrophotometric method for detecting trace amounts of iron in environmental samples .

Polymer Science

In polymer science, this compound serves as a dopant in the synthesis of conductive polymers such as polyaniline. Its incorporation significantly enhances the electrical conductivity and stability of these materials.

Case Study: Conductive Polymers

Research indicated that polyaniline doped with this compound exhibited improved electrical conductivity compared to undoped polyaniline. This enhancement is attributed to the effective charge transfer facilitated by the sulfonate group .

Biological Applications

This compound has shown potential in various biological applications due to its interactions with biological molecules. It has been studied for its effects on enzyme activities and cellular processes.

Case Study: Enzyme Interaction

In a biochemical study, it was found that this compound can influence the activity of certain enzymes involved in metabolic pathways. Specifically, it was shown to act as a substrate for enzymes like TsaC and TsaD, which are involved in NAD+-dependent oxidation reactions .

Material Science

The compound is also utilized in material science, particularly in the development of metal-organic frameworks (MOFs). Its ability to coordinate with metal ions enhances the stability and functionality of these frameworks.

Data Table: Comparison of MOFs with Different Ligands

| Ligand | Stability | Functionality | Application Area |

|---|---|---|---|

| This compound | High | Enhanced | Gas storage, catalysis |

| Benzenedicarboxylate | Medium | Moderate | Drug delivery systems |

| Sulfobenzoate | Low | Basic | Sensor technology |

Luminescent Materials

Recent advancements have demonstrated that layered rare earth hydroxides sensitized with this compound can serve as luminescent thermometers. The intercalation of this anion enhances the luminescence properties of materials containing europium and terbium.

Case Study: Luminescent Thermometers

A study reported that incorporating this compound into gadolinium-europium-terbium hydroxides significantly improved their luminescence efficiency, making them suitable for temperature sensing applications .

Propriétés

Formule moléculaire |

C7H4O5S-2 |

|---|---|

Poids moléculaire |

200.17 g/mol |

Nom IUPAC |

4-sulfonatobenzoate |

InChI |

InChI=1S/C7H6O5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12)/p-2 |

Clé InChI |

HWAQOZGATRIYQG-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)[O-] |

SMILES canonique |

C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.